Dapsone-D8 (Major)
Dapsone-D8 (Major)
Dapsone-d8 is intended for use as an internal standard for the quantification of dapsone by GC- or LC-MS. Dapsone is an anti-inflammatory and antibacterial compound that is widely used in the treatment of leprosy, malaria, acne, and various immune disorders. Dapsone is acetylated in the liver to monoacetyldapsone, the major metabolite, and other mono and diacetyl derivatives, and subsequently deacetylated back to diaminodiphenylsulfone (dapsone) until a state of equilibrium is achieved.
Brand Name:
Vulcanchem
CAS No.:
557794-38-4
VCID:
VC20762725
InChI:
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D
SMILES:
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C12H12N2O2S
Molecular Weight:
256.35 g/mol
Dapsone-D8 (Major)
CAS No.: 557794-38-4
Cat. No.: VC20762725
Molecular Formula: C12H12N2O2S
Molecular Weight: 256.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dapsone-d8 is intended for use as an internal standard for the quantification of dapsone by GC- or LC-MS. Dapsone is an anti-inflammatory and antibacterial compound that is widely used in the treatment of leprosy, malaria, acne, and various immune disorders. Dapsone is acetylated in the liver to monoacetyldapsone, the major metabolite, and other mono and diacetyl derivatives, and subsequently deacetylated back to diaminodiphenylsulfone (dapsone) until a state of equilibrium is achieved. |
|---|---|
| CAS No. | 557794-38-4 |
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 256.35 g/mol |
| IUPAC Name | 4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline |
| Standard InChI | InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D |
| Standard InChI Key | MQJKPEGWNLWLTK-PGRXLJNUSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
| Appearance | Assay:≥99% deuterated forms (d1-d8)A solid |
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